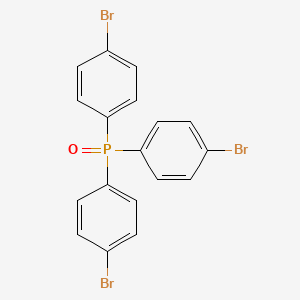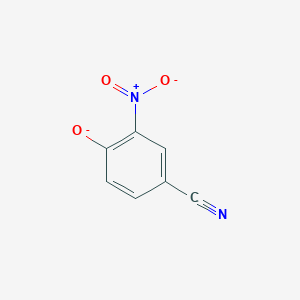
4-Cyano-2-nitrophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-nitrophenolate is an organic compound with the molecular formula C7H4N2O3 It is known for its distinct structural features, including a cyano group (-CN) and a nitro group (-NO2) attached to a phenolate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Cyano-2-nitrophenolate can be synthesized through several methods. One common approach involves the nitration of 4-cyanophenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. Another method involves the use of 4-cyano-2-nitroaniline as a precursor, which undergoes diazotization followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyano-2-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Reduction: 4-Cyano-2-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyano-2-nitrophenolate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyano-2-nitrophenolate involves its ability to undergo redox reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and nitro groups, which make the phenolate ring more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
4-Cyano-2-nitrophenol: Similar structure but lacks the phenolate ion.
4-Hydroxy-3-nitrobenzonitrile: Another compound with similar functional groups but different substitution pattern.
Propiedades
Fórmula molecular |
C7H3N2O3- |
|---|---|
Peso molecular |
163.11 g/mol |
Nombre IUPAC |
4-cyano-2-nitrophenolate |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H/p-1 |
Clave InChI |
INBLGVOPOSGVTA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


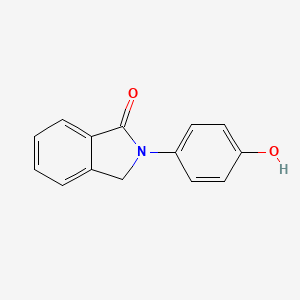
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
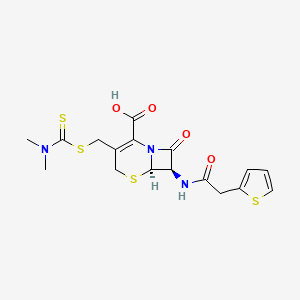
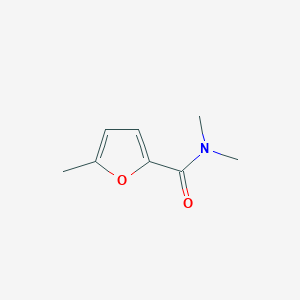
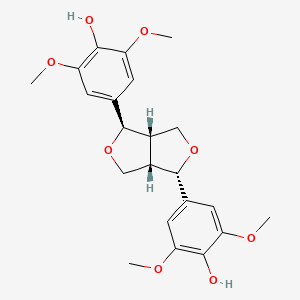
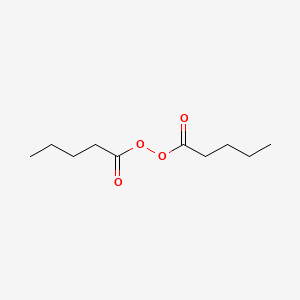
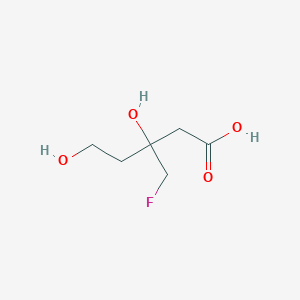
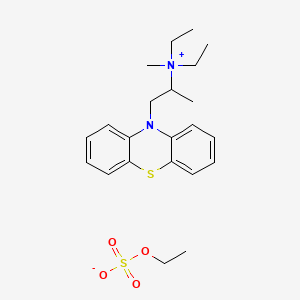
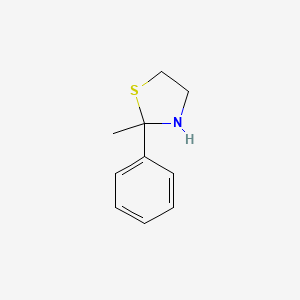

![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)
![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
